2-Amino-4-hexenoic acid
Overview
Description
“2-Amino-4-hexenoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular formula of “2-Amino-4-hexenoic acid” is C6H11NO2 . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Chemical Reactions Analysis
Amino acids, including “2-Amino-4-hexenoic acid”, can undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water .
Scientific Research Applications
2-Amino-4-hexenoic acid is involved in the microbiological degradation of steroid ring A, suggesting its role in microbial metabolism and possibly in bioremediation processes (Coulter & Talalay, 1968).
This compound has applications in the synthesis of β-phenyl-δ,ε-unsaturated amino acids and in the creation of [4,3,0]-bicyclic β-turn mimetics, indicating its utility in synthetic chemistry and drug design (Gu et al., 2003).
It is a mechanism-based inactivator of γ-aminobutyric acid (GABA) aminotransferase, with implications for studying enzyme mechanisms and potential therapeutic applications (Leon & Silverman, 1996).
The compound is found in the fruiting bodies of certain fungi, suggesting its presence in natural products and its potential role in fungal biochemistry (Hatanaka et al., 1999).
2-Amino-4-hexenoic acid is an inhibitor in the synthesis of S-adenosyl-L-methionine, indicating its role in biochemical pathways involving methionine and its derivatives (Coulter et al., 1974).
This amino acid is used in enzyme-assisted synthesis processes, such as in the production of 5-hydroxypipecolic acid, which is significant for medicinal chemistry and enzymology (Krishnamurthy et al., 2015).
It can be incorporated into proteins in vivo, indicating its potential in protein engineering and the study of protein function (van Hest & Tirrell, 1998).
2-Amino-4-hexenoic acid serves as a methionine analogue in translational activity assays in Escherichia coli, which is important in the study of amino acid metabolism and protein synthesis (van Hest et al., 2000).
Safety And Hazards
The safety data sheet for a similar compound, “4-Hexenoic acid”, indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .
properties
IUPAC Name |
(E)-2-aminohex-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBBDXDRHKTJF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hexenoic acid | |
CAS RN |
28024-56-8 | |
Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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